1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a unique structure combining adamantane, pyrazole, and boronate ester moieties
Preparation Methods
The synthesis of 1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the adamantane moiety: This step involves the alkylation of the pyrazole core with an adamantane derivative, such as 1-bromoadamantane, in the presence of a base like potassium carbonate.
Boronate ester formation: The final step includes the coupling of the pyrazole-adamantane intermediate with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Chemical Reactions Analysis
1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science:
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety provides hydrophobic interactions, while the boronate ester group can form reversible covalent bonds with diols and other nucleophiles. This dual functionality allows the compound to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
1-(Adamantan-1-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with similar compounds such as:
1-(Adamantan-1-ylmethyl)-3-methyl-1H-pyrazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the adamantane moiety, reducing its hydrophobic interactions and potential biological activity.
Properties
Molecular Formula |
C21H33BN2O2 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-24(23-14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3 |
InChI Key |
GGAYZNNSHPCYIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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